2-(4-nitrobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-nitrobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, also known as NBP, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. NBP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Scientific Research Applications
1. Spectroscopy and Structural Analysis
The chemical structure of related pyridazin-3(2H)-one derivatives has been characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, UV-Vis, ESI-MS, and X-ray diffraction studies. These studies aid in understanding the molecular structure and properties of such compounds (Kalai et al., 2020).
2. Photolabile Protecting Groups in Synthetic Organic Chemistry
2-Nitrobenzyl derivatives are used as photolabile protecting groups in synthetic organic chemistry. Their photolysis can generate reactive compounds in situ, which is crucial for kinetic studies of biological systems (McCray et al., 1980).
3. Development of Ligands for Human β-Amyloid Plaques
Derivatives of this compound class have been synthesized and assayed for affinity toward human Aβ plaques, playing a role in the development of new sensitive positron emission tomography radioligands for imaging human Aβ plaques in Alzheimer's disease (Cai et al., 2007).
4. Novel Heterocyclic Compound Synthesis
Studies have focused on synthesizing new heterocyclic systems involving 2-(o-nitrobenzyl)thio-3-cyanopyridines, contributing to the diversity of chemical compounds available for various applications (Artemov et al., 1998).
5. Design and Synthesis of Insecticidal Agents
Research has been conducted to design and synthesize novel nitroimino heterocycles with significant insecticidal activity, including compounds related to the 2-nitrobenzyl group. These efforts contribute to developing new insecticides for pest management (Maienfisch et al., 2001).
6. Enzymatic Synthesis in Microfluidic Devices
The compound's derivatives have been used in the combinatorial synthesis of complex natural products like 2-aminophenoxazin-3-one in microfluidic devices, demonstrating the potential of integrating chemical and biological synthesis in novel platforms (Luckarift et al., 2007).
7. Antibacterial Activity of Derivatives
Some derivatives of 2-(4-nitrobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one have been synthesized and shown to possess significant antibacterial activity, highlighting the potential for pharmaceutical applications (Ablo et al., 2022).
properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-15-8-7-13(14-2-1-9-22-14)16-17(15)10-11-3-5-12(6-4-11)18(20)21/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFIHFBSFYPTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.